molecular formula C18H28FN3O B5369362 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide

3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide

Cat. No. B5369362
M. Wt: 321.4 g/mol
InChI Key: KQJTZFWWUVVRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, commonly known as FLP-7, is a synthetic compound that belongs to the family of diazepanes. It is a potent and selective agonist of the neuropeptide Y receptor type 2 (NPY2R), which is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system (CNS). FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

FLP-7 acts as a selective agonist of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which is a GPCR that is widely distributed in the CNS. Upon binding of FLP-7 to this compound, a series of intracellular signaling pathways are activated, which ultimately leads to the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of FLP-7 is still under investigation, but it is believed to involve the activation of various second messenger systems, such as cAMP and calcium.
Biochemical and Physiological Effects:
FLP-7 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward. FLP-7 has also been shown to reduce anxiety-like behavior and enhance cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using FLP-7 in laboratory experiments include its high potency and selectivity for 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which allows for precise modulation of neuronal activity. FLP-7 is also stable and can be easily synthesized using SPPS technique. However, the limitations of using FLP-7 in laboratory experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on FLP-7. One potential application is in the treatment of anxiety and depression, where FLP-7 has shown promising results in animal models. Another potential application is in the treatment of addiction, where FLP-7 has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the mechanism of action of FLP-7 and its potential therapeutic applications.

Synthesis Methods

The synthesis of FLP-7 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FLP-7 is the solid-phase peptide synthesis (SPPS) technique, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.

Scientific Research Applications

FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The selective activation of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide by FLP-7 has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward.

properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-14(2)17-13-21(11-8-18(20)23)9-3-10-22(17)12-15-4-6-16(19)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJTZFWWUVVRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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